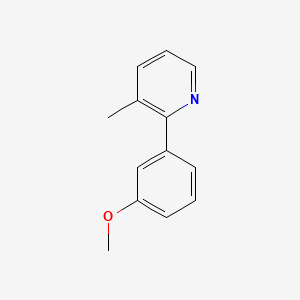![molecular formula C19H17NO2 B15160165 2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with two methoxy groups at the 4’ and 5’ positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4,5-dimethoxy-2-bromobiphenyl with 2-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl structure can be reduced to form dihydrobiphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobiphenyl and related compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine can be compared with other biphenyl derivatives and pyridine-containing compounds:
4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Similar biphenyl structure but with different functional groups, leading to distinct chemical and biological properties.
3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl: Another biphenyl derivative with different substituents, affecting its reactivity and applications.
The uniqueness of 2-(4’,5-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine lies in its specific substitution pattern and the presence of the pyridine ring, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[4-methoxy-2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-15-8-6-14(7-9-15)18-13-16(22-2)10-11-17(18)19-5-3-4-12-20-19/h3-13H,1-2H3 |
InChI Key |
VKDZHMNOSVPPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
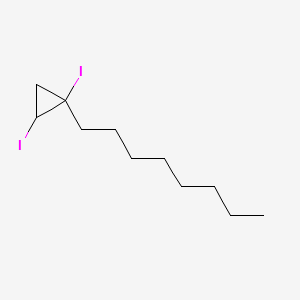
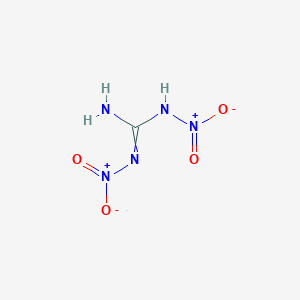
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
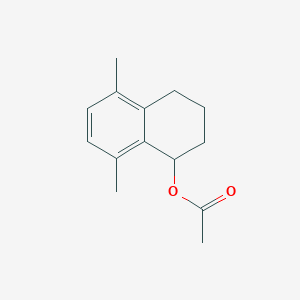

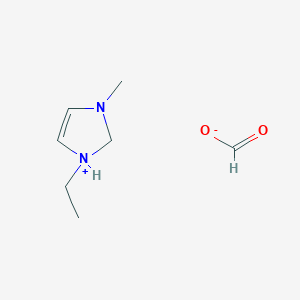

![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
